ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmacologically active compounds and is considered a privileged structure in medicinal chemistry .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, 1,2,3-triazoles are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is synthesized through various chemical reactions. For instance, a study by Pokhodylo and Obushak (2019) details the synthesis of a related compound using methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate, followed by oxidation and treatment with sodium hydride (Pokhodylo & Obushak, 2019).
Chemical Reactions and Modifications
Zhang et al. (2009) describe the bromination of related triazole carboxylic acid ethyl esters, followed by a debrominative decarboxylation reaction, highlighting the chemical versatility of these compounds (Zhang, Su, Jiang, & Kuang, 2009).
Crystal Structure Analysis
The study of the crystal structure of similar compounds, as performed by Wang and Dong (2009), provides insights into the molecular configuration and intermolecular interactions of triazole derivatives (Wang & Dong, 2009).
Applications in Organic Synthesis
Building Blocks in Heterocyclic Synthesis
Compounds like this compound serve as building blocks in synthesizing various heterocyclic compounds, as demonstrated by Allin et al. (2005) in their synthesis of tri- and tetra-cyclic heterocycles using radical cyclisation reactions (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Microwave-Assisted Organic Synthesis (MAOS)
The use of MAOS for synthesizing triazole derivatives, as investigated by Insani, Wahyuningrum, and Bundjali (2015), showcases the compound's role in modern, efficient synthesis methods (Insani, Wahyuningrum, & Bundjali, 2015).
Palladium-Catalysed Arylation
Mokhtar et al. (2017) describe the successful preparation of aryl-triazoles via palladium-catalysed direct arylation, demonstrating the compound's utility in complex organic synthesis reactions (Mokhtar, Laidaoui, Abed, Soulé, & Doucet, 2017).
Miscellaneous Applications
Solid Phase Peptide Synthesis
Jiang, Davison, Tennant, and Ramage (1998) have designed a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, for application in solid-phase peptide synthesis, indicating the potential use of related triazole compounds in peptide chemistry (Jiang, Davison, Tennant, & Ramage, 1998).
Antiviral Evaluation
Jordão et al. (2009) conducted antiviral evaluations of N-amino-1,2,3-triazole derivatives, suggesting potential biomedical applications for these compounds (Jordão, Afonso, Ferreira, de Souza, Almeida, Beltrame, Paiva, Wardell, Wardell, Tiekink, Damaso, & Cunha, 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity .
Biochemical Pathways
Related compounds have been found to affect various pathways leading to their antileishmanial and antimalarial activities .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
Properties
IUPAC Name |
ethyl 1-[(4-bromophenyl)methyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTHAPLVFVRDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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